molecular formula C17H11N3O4 B2833383 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzofuran-2-carboxylate CAS No. 851862-98-1

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzofuran-2-carboxylate

Cat. No. B2833383
CAS RN: 851862-98-1
M. Wt: 321.292
InChI Key: JKVBOQZNPRNINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide derivatives are potential cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). They have been studied for their potential as new anti-Alzheimer agents .


Synthesis Analysis

The synthesis of 1,2,3-triazine derivatives involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups .


Chemical Reactions Analysis

These compounds have demonstrated excellent inhibition against BuChE and moderate inhibitory activity toward AChE in comparison to standard cholinesterase inhibitor donepezil . For example, compound 8e exhibited about 49-fold higher inhibitory activity than donepezil .

Future Directions

The future directions of this research could involve further exploration of these compounds as potential anti-Alzheimer agents, given their promising cholinesterase inhibitory activity .

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c21-16-12-6-2-3-7-13(12)18-19-20(16)10-23-17(22)15-9-11-5-1-4-8-14(11)24-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVBOQZNPRNINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.